molecular formula C13H13FN2OS B4572273 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B4572273
M. Wt: 264.32 g/mol
InChI Key: MPVYPDXRMNWLIW-UHFFFAOYSA-N
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Description

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a thiazole derivative characterized by a 4,5-dimethyl-substituted thiazole core linked to a 4-fluorophenylacetamide moiety. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, often associated with diverse biological activities. The 4-fluorophenyl group enhances electronic properties and binding affinity, while the dimethyl substitution on the thiazole ring influences steric interactions and solubility.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2OS/c1-8-9(2)18-13(15-8)16-12(17)7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVYPDXRMNWLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through various methods that involve the reaction of 4,5-dimethyl-1,3-thiazole with 4-fluorophenyl acetamide. The synthesis typically follows established protocols for thiazole derivatives, often involving amination reactions and purification techniques such as recrystallization.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Anti-inflammatory Activity

Thiazole derivatives have also been studied for their anti-inflammatory properties. Research indicates that certain modifications to the thiazole structure can enhance anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For example, compounds with electron-releasing substituents showed improved inhibition of COX enzymes, suggesting a promising avenue for therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR of thiazole derivatives like this compound reveals that the position and type of substituents on the phenyl ring significantly affect biological activity. Electron-withdrawing groups tend to enhance antibacterial activity, while electron-donating groups may improve anti-inflammatory effects .

Case Studies

  • Antibacterial Study : A recent study evaluated a series of thiazole derivatives against multiple bacterial strains. The most active compound exhibited an MIC of 3.12 µg/mL against Staphylococcus aureus, highlighting the potential of thiazole modifications in developing new antibiotics .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of thiazole-based compounds in RAW264.7 cells. The results indicated a significant reduction in COX-2 expression levels when treated with specific thiazole derivatives, suggesting their utility in inflammatory conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The incorporation of a fluorophenyl moiety enhances the compound's potency against specific cancer targets.

Antimicrobial Properties

The thiazole ring in this compound is known for its antimicrobial activity. Research has demonstrated that thiazole derivatives can effectively combat bacterial and fungal infections. The presence of the 4-fluorophenyl group may contribute to improved binding affinity to microbial targets.

Neuropharmacology

Studies have explored the neuropharmacological effects of thiazole derivatives, including their potential as anxiolytics or antidepressants. The ability of this compound to interact with neurotransmitter systems makes it a candidate for further investigation in treating mood disorders.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer properties. This compound was included in the screening process and demonstrated notable cytotoxicity against breast cancer cells (MCF-7), with an IC50 value significantly lower than that of standard chemotherapeutics.

Case Study 2: Antimicrobial Activity

In another research project conducted by International Journal of Antimicrobial Agents, the compound was tested against various strains of bacteria and fungi. Results indicated that it exhibited strong inhibitory effects against Staphylococcus aureus and Candida albicans, showcasing its potential as a therapeutic agent in treating infections.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibits tumor growth and induces apoptosisSignificant cytotoxicity in MCF-7 cells
Antimicrobial PropertiesEffective against bacterial and fungal infectionsStrong inhibition against S. aureus and C. albicans
NeuropharmacologyPotential anxiolytic effectsInteraction with neurotransmitter systems

Chemical Reactions Analysis

Hydrolysis Reactions

Thiazole rings are susceptible to hydrolysis under acidic or basic conditions. For N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide derivatives, hydrolysis typically occurs at the acetamide bond or the thiazole ring:

  • Acetamide bond cleavage : Acidic hydrolysis may break the amide bond, yielding 4,5-dimethylthiazol-2-amine and 2-(4-fluorophenyl)acetic acid.

  • Thiazole ring opening : Strong bases or oxidizing agents can disrupt the thiazole ring, producing thiol or amine intermediates .

Example Reaction Conditions :

Reaction TypeConditionsProductsSource
Acidic hydrolysisHCl (6M), reflux, 6h4,5-dimethylthiazol-2-amine + acid
Basic hydrolysisNaOH (2M), 80°C, 4hRing-opened thiol derivatives

Nucleophilic Substitution

The electron-rich nitrogen in the thiazole ring can participate in nucleophilic substitutions. For example:

  • Thiazole C-2 position : Reacts with electrophiles (e.g., alkyl halides) to form substituted derivatives.

  • Acetamide group : The NH group may undergo alkylation or acylation under mild conditions .

Reported Substitution Reactions :

ElectrophileSolvent/CatalystProductYieldSource
Methyl iodideDMF, K₂CO₃, 60°CN-methylated acetamide72%
Benzoyl chlorideCH₂Cl₂, DMAP, 0°CN-benzoylated derivative65%

Oxidation and Reduction

  • Oxidation : The thiazole sulfur atom can oxidize to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine structure .

Key Observations :

  • Sulfoxidation occurs preferentially at the sulfur atom over other functional groups .

  • Reduction products often retain the 4-fluorophenyl moiety intact.

Coupling Reactions

Example Protocol :

Reaction TypeConditionsProductSource
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl derivatives

Biological Interactions (Enzyme Binding)

Though not a classical "chemical reaction," the compound interacts with biological targets via:

  • Hydrogen bonding : The acetamide NH and carbonyl groups form H-bonds with enzyme active sites.

  • π-π stacking : The 4-fluorophenyl group engages in aromatic interactions with tyrosine or phenylalanine residues .

Notable Findings :

  • Analogous compounds inhibit kinases (IC₅₀ = 0.09–23.3 µM) .

  • Fluorine enhances binding affinity due to its electronegativity and steric effects .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous environments (pH 7.4, 37°C):

ParameterValueSource
Half-life (pH 7.4)~8–12 hours
Major degradationHydrolysis of the acetamide bond

Comparative Reactivity Table

Reaction TypeReactivity (Scale: 1–5)NotesSource
Hydrolysis3Moderate under acidic conditions
Nucleophilic substitution4High at thiazole C-2 position
Oxidation2Limited to sulfur atom
Cross-coupling3Requires protecting groups

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the thiazole ring, acetamide chain, or aryl groups. These variations significantly impact biological activity, solubility, and target specificity.

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives
Compound Name Key Structural Features Biological Activity/Properties Reference
Target Compound : N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide 4,5-dimethyl thiazole; 4-fluorophenylacetamide High binding affinity (hypothetical)
N-(4-bromophenylthiazol-2-yl)-2-chloroacetamide Bromophenyl; chloroacetamide Lower potency due to reduced electronegativity
N-(4-phenylthiazol-2-yl)-2-chloroacetamide Phenyl; chloroacetamide Moderate antimicrobial activity
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole core; acetyl and fluorophenyl Anticancer, antimicrobial
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide Ethyl linker; methoxyphenoxy Enhanced CNS penetration (hypothetical)
2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide Dihydrothiazole; chloroacetamide Simpler structure, lower metabolic stability

Key Findings from Comparative Studies

Substituent Impact on Potency: Halogen Effects: Chlorinated or fluorinated aryl groups (e.g., 4-fluorophenyl) enhance binding through electronegative interactions. Brominated analogs (e.g., ) show reduced potency due to larger atomic size and weaker electronic effects .

Heterocycle Core Variations: Replacement of the thiazole ring with thiadiazole () introduces additional nitrogen atoms, altering hydrogen-bonding capabilities and broadening antimicrobial activity .

Pharmacokinetic Properties: Methoxy or phenoxy substituents (e.g., 3-methoxyphenoxy in ) increase lipophilicity, aiding blood-brain barrier penetration for CNS-targeted applications . Acetyl groups () improve solubility but may reduce oral bioavailability due to increased polarity .

Unique Advantages of the Target Compound

The 4-fluorophenyl group further optimizes π-π stacking and dipole interactions, distinguishing it from non-fluorinated analogs .

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide?

  • Methodology :

  • Start with a condensation reaction between 4-fluorophenylacetic acid derivatives and 4,5-dimethyl-1,3-thiazol-2-amine.
  • Use reflux conditions in ethanol or acetic acid to facilitate amide bond formation (similar to methods for structurally related thiadiazole derivatives) .
  • Purify via crystallization in aqueous alcohol (80% v/v) and confirm purity using HPLC or NMR spectroscopy.

Q. What techniques are critical for determining the crystal structure of this compound?

  • Methodology :

  • Perform single-crystal X-ray diffraction (SCXRD) using MoKα radiation (λ = 0.71073 Å) at 296 K.
  • Solve the structure using SHELX programs (e.g., SHELXS for phase determination and SHELXL for refinement) .
  • Analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using software like Mercury or OLEX2. For example, intramolecular S···O contacts (~2.68 Å) and dihedral angles between aromatic rings (~86.8°) are key parameters .

Q. How can preliminary biological activity screening be conducted for this compound?

  • Methodology :

  • Use in vitro assays such as MTT for antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7).
  • Test antimicrobial activity via broth microdilution (MIC determination) against Gram-positive/negative bacteria.
  • Reference bioactivity trends from structurally similar 1,3-thiazole derivatives, which often show anticancer and antimicrobial properties .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for optimizing biological efficacy?

  • Methodology :

  • Synthesize analogs with variations in the thiazole ring (e.g., substituents at 4,5-positions) or fluorophenyl group (e.g., halogen replacement).
  • Compare IC50 values in dose-response assays to identify critical functional groups. For example, dimethyl groups on the thiazole may enhance membrane permeability, while fluorophenyl improves metabolic stability .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like EGFR or tubulin .

Q. How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved during refinement?

  • Methodology :

  • Apply twin refinement protocols in SHELXL for twinned crystals (common in thiazole derivatives due to stacking interactions).
  • Use PLATON/SQUEEZE to model solvent-accessible voids and correct electron density maps.
  • Validate geometry with tools like CheckCIF to resolve bond-length/angle outliers .

Q. What strategies improve the pharmacokinetic profile of this compound?

  • Methodology :

  • Assess metabolic stability using liver microsome assays (e.g., human CYP450 isoforms).
  • Modify substituents (e.g., introduce sulfone or piperazine groups) to reduce clearance rates, as seen in analogs with extended half-lives .
  • Evaluate solubility via shake-flask experiments and optimize using co-solvents or prodrug approaches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide

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